molecular formula C17H29N3OSi B12921969 2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one CAS No. 917745-86-9

2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one

Cat. No.: B12921969
CAS No.: 917745-86-9
M. Wt: 319.5 g/mol
InChI Key: VTKRFXZOFUEECD-UHFFFAOYSA-N
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Description

2-Amino-6-(4-(triisopropylsilyl)but-3-yn-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of interest in medicinal chemistry and chemical biology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-(triisopropylsilyl)but-3-yn-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core.

    Reaction Conditions: The reaction involves the use of acetonitrile as a solvent and trimethylsilyl cyanide as a reagent.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective purification methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-(triisopropylsilyl)but-3-yn-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-Amino-6-(4-(triisopropylsilyl)but-3-yn-1-yl)pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-(triisopropylsilyl)but-3-yn-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or proteins involved in biological processes. For example, it may inhibit collagen prolyl 4-hydroxylases, leading to reduced collagen expression and antifibrotic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

917745-86-9

Molecular Formula

C17H29N3OSi

Molecular Weight

319.5 g/mol

IUPAC Name

2-amino-4-[4-tri(propan-2-yl)silylbut-3-ynyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C17H29N3OSi/c1-12(2)22(13(3)4,14(5)6)10-8-7-9-15-11-16(21)20-17(18)19-15/h11-14H,7,9H2,1-6H3,(H3,18,19,20,21)

InChI Key

VTKRFXZOFUEECD-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CCCC1=CC(=O)NC(=N1)N)(C(C)C)C(C)C

Origin of Product

United States

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